N1,N1-diethyl-5-methoxybenzene-1,2-diamine
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Overview
Description
N1,N1-diethyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2O It is a derivative of benzene, featuring two amine groups and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-5-methoxybenzene-1,2-diamine typically involves the reaction of 5-methoxybenzene-1,2-diamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
N1,N1-diethyl-5-methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-5-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N1-ethyl-5-methoxybenzene-1,2-diamine: Similar structure but with one ethyl group instead of two.
N1,N1-dimethylbenzene-1,2-diamine: Features two methyl groups instead of ethyl groups.
N-methylethylenediamine: Contains a methylene bridge and a single methyl group .
Uniqueness
N1,N1-diethyl-5-methoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
N1,N1-diethyl-5-methoxybenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications. This article explores the compound's biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two amino groups and a methoxy group, along with two ethyl groups. Its chemical formula is C12H18N2O. The unique substitution pattern contributes to its distinctive steric and electronic properties, which may influence its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biochemical pathways. The compound's structure suggests potential interactions with enzymes and receptors, which could lead to significant therapeutic effects. Key areas of study include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which are crucial in protecting cells from oxidative stress. This was assessed using assays like DPPH and ABTS.
- Cytotoxicity : Studies indicate that this compound exhibits low cytotoxicity against various cancer cell lines, suggesting a favorable safety profile for therapeutic applications.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N1-ethyl-5-methoxybenzene-1,2-diamine | One ethyl group instead of two | Less sterically hindered than the diethyl variant |
N1,N1-dimethylbenzene-1,2-diamine | Two methyl groups instead of ethyl | Different electronic properties due to methyl groups |
N-methylethylenediamine | Contains a methylene bridge and a single methyl group | Structural differences lead to distinct reactivity |
Case Studies
Recent case studies have illustrated the potential applications of this compound in therapeutic contexts:
-
Neuroprotective Effects : In studies involving neuronal cell lines (e.g., SH-SY5Y), the compound demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide. This suggests its potential role in treating neurodegenerative diseases.
- Key Findings :
- Reduction of intracellular reactive oxygen species (ROS).
- Improvement in mitochondrial membrane potential.
- Decrease in apoptosis markers under oxidative stress conditions.
- Key Findings :
Future Directions
While preliminary findings are promising, further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify the specific biochemical pathways influenced by the compound.
- Clinical Trials : To evaluate its therapeutic potential in human subjects.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-N,2-N-diethyl-4-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-4-13(5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
MPTRCNRYQMSYDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)OC)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.